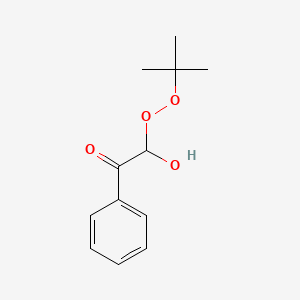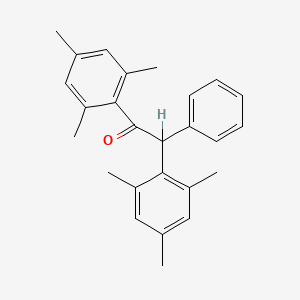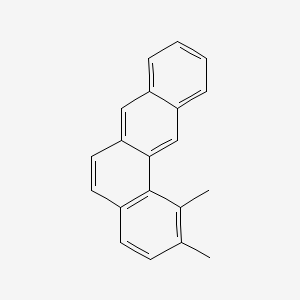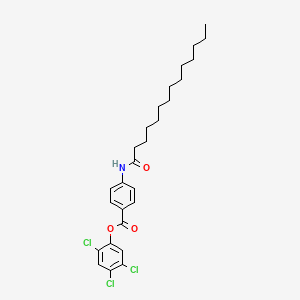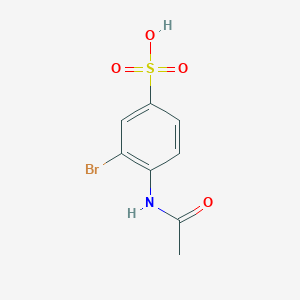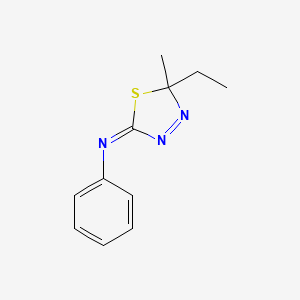![molecular formula C24H36O3 B14434733 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-94-2](/img/structure/B14434733.png)
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxyphenyl 4-pentylbicyclo[222]octane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-butoxyphenol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
化学反応の分析
Types of Reactions
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
作用機序
The mechanism of action of 4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxyphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
特性
CAS番号 |
75390-94-2 |
|---|---|
分子式 |
C24H36O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
(4-butoxyphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-12-23-13-16-24(17-14-23,18-15-23)22(25)27-21-10-8-20(9-11-21)26-19-6-4-2/h8-11H,3-7,12-19H2,1-2H3 |
InChIキー |
WMHBLEZCFAVKSZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


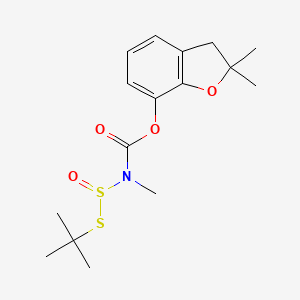
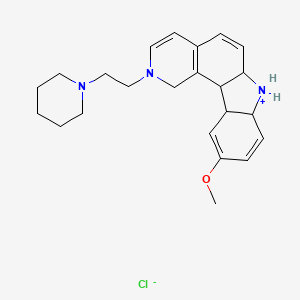
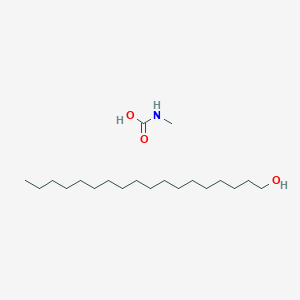
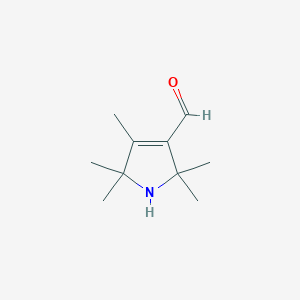
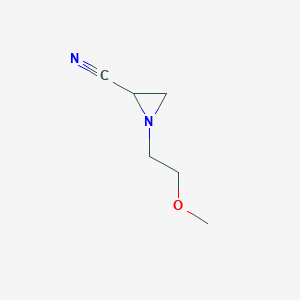
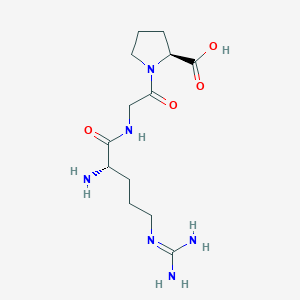
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
